6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride
CAS No.: 2126163-13-9
Cat. No.: VC5279553
Molecular Formula: C12H12ClNO3
Molecular Weight: 253.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126163-13-9 |
|---|---|
| Molecular Formula | C12H12ClNO3 |
| Molecular Weight | 253.68 |
| IUPAC Name | 6-methoxy-2-methylquinoline-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H11NO3.ClH/c1-7-10(12(14)15)6-8-5-9(16-2)3-4-11(8)13-7;/h3-6H,1-2H3,(H,14,15);1H |
| Standard InChI Key | RIBDEMCRFQQKDQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)O.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-methoxy-2-methylquinoline-3-carboxylic acid hydrochloride, reflects its core quinoline structure modified with functional groups that enhance its reactivity and solubility. The hydrochloride salt form introduces a chloride ion, which stabilizes the molecule through ionic interactions . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 253.68 g/mol | |
| SMILES Notation | CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)O.Cl | |
| InChIKey | HQTMGNSGKYFHAM-UHFFFAOYSA-N |
The planar quinoline ring system facilitates π-π stacking interactions, while the carboxylic acid group at position 3 enables hydrogen bonding and salt formation.
Solubility and Stability
The hydrochloride form significantly improves aqueous solubility compared to the free base (6-methoxy-2-methylquinoline-3-carboxylic acid), which has limited solubility in polar solvents . This property is critical for biological assays requiring aqueous environments. Stability studies indicate that the compound remains intact under standard laboratory conditions (pH 4–8, 25°C), though prolonged exposure to strong acids or bases may degrade the quinoline backbone.
Synthesis and Chemical Modifications
Synthetic Pathways
While detailed synthetic protocols are proprietary, general routes involve:
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Condensation Reactions: Starting with substituted anilines and acrolein derivatives to form the quinoline core.
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Alkylation and Methoxylation: Introducing methyl and methoxy groups via Friedel-Crafts alkylation or nucleophilic substitution .
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Hydrochloride Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt.
A related derivative, ethyl 6-methoxy-2-methylquinoline-3-carboxylate (CAS 86210-92-6), demonstrates the feasibility of esterification at the carboxylic acid position, yielding compounds with altered solubility profiles .
Structural Analogues
Modifications to the quinoline scaffold produce analogues with varied biological activities:
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3-Amidoquinolines: PI3K/mTOR dual inhibitors like compound 15a (IC = 1.6 nM for PI3Kα) highlight the pharmacophoric importance of the 3-position substituent .
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Fluorescent Derivatives: Methoxy and methyl groups enhance fluorescence quantum yield, enabling use in cellular imaging .
Pharmacological Applications
Anticancer Activity
Quinoline derivatives inhibit key oncogenic pathways. For example, 3-amidoquinolines suppress PI3Kα and mTOR, critical kinases in tumor proliferation . The hydrochloride salt’s improved solubility may enhance bioavailability in vivo, though specific studies on 6-methoxy-2-methylquinoline-3-carboxylic acid hydrochloride remain pending .
Anti-Inflammatory and Antioxidant Effects
The methoxy group confers radical-scavenging activity, potentially mitigating oxidative stress in inflammatory diseases . In vitro assays using similar quinolines show reduced NF-κB activation and reactive oxygen species (ROS) levels, suggesting therapeutic potential for conditions like rheumatoid arthritis .
Material Science and Industrial Applications
Organic Electronics
The conjugated quinoline system enables use in organic light-emitting diodes (OLEDs). Methoxy and methyl substituents tune emission wavelengths, with reported efficiencies exceeding 15 cd/A in prototype devices .
Analytical Chemistry
As a chelating agent, the compound detects metal ions via fluorescence quenching. Its hydrochloride form’s solubility allows integration into aqueous sensors for environmental monitoring .
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